3,5-Dimethyl-1-butylpyrazole 3,5-Dimethyl-1-butylpyrazole
Brand Name: Vulcanchem
CAS No.: 2655-37-0
VCID: VC17805160
InChI: InChI=1S/C9H16N2/c1-4-5-6-11-9(3)7-8(2)10-11/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol

3,5-Dimethyl-1-butylpyrazole

CAS No.: 2655-37-0

Cat. No.: VC17805160

Molecular Formula: C9H16N2

Molecular Weight: 152.24 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-butylpyrazole - 2655-37-0

Specification

CAS No. 2655-37-0
Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
IUPAC Name 1-butyl-3,5-dimethylpyrazole
Standard InChI InChI=1S/C9H16N2/c1-4-5-6-11-9(3)7-8(2)10-11/h7H,4-6H2,1-3H3
Standard InChI Key CHDNZIRREFRIJW-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=CC(=N1)C)C

Introduction

Structural and Chemical Properties of Pyrazole Derivatives

Core Pyrazole Framework

Synthetic Pathways for Pyrazole Derivatives

Condensation Reactions

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone with hydrazine, yielding the parent compound and water :

CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O\text{CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O}

For 3,5-dimethyl-1-butylpyrazole, substituting hydrazine with butylhydrazine or introducing a butyl group via alkylation post-synthesis could be viable.

Alkylation Strategies

The PDF from Tsijournals details alkylation using acetone and ethyl bromoacetate under reflux with K₂CO₃ to modify pyrazole derivatives . Applying similar conditions to 3,5-dimethylpyrazole with 1-bromobutane may yield the butyl analog.

Applications in Coordination Chemistry

Ligand Design

3,5-Dimethylpyrazole serves as a precursor to trispyrazolylborate ligands, which form stable complexes with transition metals . The butyl variant could enhance ligand solubility in nonpolar solvents, facilitating catalysis in hydrophobic environments.

Biological and Pharmacological Activity

Antibacterial Mechanisms

3,5-Dimethylpyrazole-1-carboxamide inhibits soil nitrification and exhibits antibacterial activity by altering enzymatic activities (e.g., nitrate reductase). A butyl substituent could improve membrane permeability, potentially enhancing antimicrobial efficacy.

Structure-Activity Relationships (SAR)

Studies on pyrazole derivatives reveal that lipophilic groups enhance bioavailability. The butyl chain in 3,5-dimethyl-1-butylpyrazole may optimize pharmacokinetic profiles, though toxicity assessments are necessary.

Environmental and Agricultural Implications

Nitrification Inhibition

Pyrazole derivatives like 3,5-dimethylpyrazole-1-carboxamide reduce soil nitrate levels by inhibiting nitrifying bacteria. The butyl analog could offer prolonged activity due to reduced leaching from hydrophobic interactions.

Degradation and Ecotoxicity

Hydrophobic compounds often persist in ecosystems. The environmental fate of 3,5-dimethyl-1-butylpyrazole warrants investigation into its biodegradation pathways and ecotoxicological impacts.

Future Research Directions

Synthetic Optimization

Developing efficient routes for 3,5-dimethyl-1-butylpyrazole requires optimizing alkylation conditions and purification techniques. Characterization via NMR, IR, and X-ray crystallography will elucidate structural details.

Biological Screening

Prioritize in vitro assays against bacterial pathogens and cancer cell lines. Comparative studies with methyl and carboxamide derivatives will clarify the role of the butyl group.

Environmental Impact Studies

Assess soil adsorption coefficients and microbial degradation rates to evaluate ecological risks.

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